molecular formula C16H15N3O4S3 B2552967 2-(4-methoxyphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 1021030-42-1

2-(4-methoxyphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No. B2552967
CAS RN: 1021030-42-1
M. Wt: 409.49
InChI Key: UPZAGFVTAWJVKA-UHFFFAOYSA-N
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Description

The compound "2-(4-methoxyphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide" is a derivative of thiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. Thiazole derivatives are known for their diverse biological activities and are often explored for their pharmacological potential.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One such method involves the use of crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) attached to nano-Fe3O4 as a catalyst for the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. This process includes a three-component reaction of phenacyl bromide or 4-methoxyphenacyl bromide, carbon disulfide, and primary amine under reflux condition in ethanol. The catalyst used in this synthesis has been characterized by several techniques, including FT-IR, SEM, DLS, XRD, EDS, TGA, and VSM, indicating a well-defined and efficient catalytic system .

Another approach for synthesizing thiazole derivatives is the solid-phase synthesis, which starts with the reductive amination of the 4-formyl-3-methoxy phenoxy resin to prevent isomer formation. The key step in this process is the dehydrative cyclization of thiourea intermediate resin, which is achieved using α-bromoketone in the presence of DMF. The final product, 2-amino-5-carboxamide thiazole resin, is then cleaved from the polymer support using a TFA and DCM cocktail .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with various substituents influencing the overall geometry. For instance, in a related compound, "4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide," there are two independent molecules in the asymmetric unit. The sulfonamide nitrogen atoms exhibit nearly a trigonal-planar geometry with two sulfur atoms of the O=S=O groups and one carbon atom of the thiazole ring. The angles around these nitrogen atoms range from 117.00(13) to 123.86(9)°. The thiazole groups are rotated around the carbon-nitrogen bonds and are almost perpendicular to the trigonal S—N—S plane, with dihedral angles indicating significant conformational flexibility .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen and sulfur atoms in the thiazole ring. The synthesis methods mentioned above involve reactions like reductive amination, dehydrative cyclization, and three-component reactions, which are typical for constructing the thiazole core and introducing various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For example, the physicochemical properties of 2-amino-5-carboxamide thiazole derivatives were calculated to show potential for reasonable oral bioavailability drug properties as determined by Lipinski's Rule. This suggests that these compounds could have favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development . The crystal structure analysis of related thiazole sulfonamide compounds reveals specific intermolecular interactions, such as C—H⋯O interactions, which could affect their solubility and stability .

Scientific Research Applications

Potential Corrosion Inhibitors for Mild Steel

A study by Turuvekere K. Chaitra et al. (2016) explored the synthesis and characterization of new thiazole-based pyridine derivatives, including compounds structurally related to 2-(4-methoxyphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, for their potential as corrosion inhibitors for mild steel in acidic media. These compounds exhibited effective corrosion inhibition properties, attributed to the formation of a protective film on the steel surface, as evidenced by various spectroscopic and electrochemical techniques. The study suggests that these compounds' inhibition efficiency is influenced by their concentration and temperature, providing a theoretical and experimental foundation for developing new corrosion inhibitors in industrial applications Turuvekere K. Chaitra et al., 2016.

Catalytic Applications in Synthesis of Thiazoles

Research by H. Shahbazi-Alavi et al. (2019) demonstrated the use of crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 as a catalyst in the synthesis of thiazole derivatives through a one-pot, multicomponent reaction. This innovative approach provides an efficient, atom-economical method for producing 1,3-thiazoles, highlighting the potential of using structurally similar sulfonamide compounds in catalytic processes. The study underscores the importance of such catalysts in organic synthesis, offering a sustainable and efficient pathway for the synthesis of thiazole derivatives with potential applications in various fields H. Shahbazi-Alavi et al., 2019.

Anticancer Activity of Novel Thiophene Derivatives

A novel series of thiophenes, incorporating biologically active sulfonamide moieties similar to the structure of interest, were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line MCF7 by M. Ghorab et al. (2014). Several compounds exhibited significant cytotoxic activities, suggesting that the incorporation of sulfonamide and thiophene units could enhance anticancer properties. This research provides a promising foundation for the development of new anticancer agents, highlighting the therapeutic potential of such compounds M. Ghorab et al., 2014.

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S3/c1-23-11-4-6-13(7-5-11)26(21,22)19-16-18-14(10-25-16)15(20)17-9-12-3-2-8-24-12/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZAGFVTAWJVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

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